N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide
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Overview
Description
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide is a compound that features a unique structure combining a cyclohexyl ring, a phenylacetamide group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the introduction of the phenylacetamide group through an amide coupling reaction. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the synthesis while maintaining the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.
Cyclohexyl amides: Compounds with a cyclohexyl ring and amide group, similar in structure to N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide.
Phenylacetamides: Compounds containing the phenylacetamide group, which may have similar biological activities.
Uniqueness
This compound is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-16(22-20-13)17(10-6-3-7-11-17)19-15(21)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCSZDOPJZZXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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